4-(1-Aminoethyl)-2-methyl-2H-indazole
Description
Significance of Indazole Derivatives in Medicinal Chemistry and Chemical Biology
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netbenthamdirect.com This versatility has led to the development of a wide array of indazole-containing compounds with diverse and potent pharmacological activities. nih.gov Indazole derivatives have been successfully developed into drugs for treating a range of conditions. For example, some are used as anti-inflammatory agents, anti-emetics for chemotherapy-induced nausea, and potent kinase inhibitors for cancer therapy. nih.govresearchgate.net
The biological importance of this scaffold is underscored by its presence in numerous FDA-approved drugs. organic-chemistry.org Researchers have extensively explored indazole derivatives for their potential as antitumor, anti-HIV, antibacterial, antifungal, and antiarrhythmic agents. nih.govresearchgate.netmdpi.com The ability to readily modify the indazole core at various positions allows chemists to fine-tune the pharmacological profile of these molecules, leading to the discovery of new therapeutic agents. researchgate.netrsc.org The exploration of 2H-indazole derivatives, in particular, continues to be an active area of research, with studies focusing on their potential as kinase inhibitors and agents targeting other critical biological pathways. nih.govresearchgate.net
Overview of 2H-Indazole Chemistry and Research Trajectory
The synthesis of 2H-indazoles has been a focal point of chemical research due to the challenge of selectively preparing this less stable tautomer over the 1H-form. nih.gov Over the years, numerous synthetic methodologies have been developed to address this. Early methods often resulted in mixtures of both isomers, requiring difficult purification steps. nih.gov
Modern synthetic chemistry has provided more elegant and efficient solutions. One-pot procedures, such as the condensation of ortho-nitrobenzaldehydes with primary amines followed by a reductive cyclization (e.g., the Cadogan reaction), offer a direct and mild route to N2-substituted 2H-indazoles. organic-chemistry.orgacs.org Other innovative strategies include:
Three-component reactions catalyzed by copper nanoparticles, which assemble the indazole core from simple precursors. organic-chemistry.org
[3+2] Dipolar cycloadditions involving arynes and sydnones, which proceed under mild conditions to give high yields of 2H-indazoles. nih.gov
Palladium-catalyzed reactions , such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org
Late-stage C-H functionalization , which allows for the direct modification of a pre-formed 2H-indazole ring, enabling the rapid diversification of complex molecules. researchgate.netrsc.orgresearchgate.netnih.gov
The research trajectory is moving towards greener, more efficient, and highly regioselective synthetic methods. researchgate.net The development of these advanced synthetic tools has expanded the accessible chemical space of 2H-indazole derivatives, facilitating further exploration of their properties and applications in drug discovery and materials science. rsc.orgresearchgate.net
Following an extensive search of scientific literature and patent databases, no specific research findings, detailed synthesis, or characterization data could be located for the compound 4-(1-Aminoethyl)-2-methyl-2H-indazole (CAS Number: 1159511-37-1). Publicly available information is currently limited to listings by chemical suppliers. bldpharm.com Therefore, detailed research findings and data tables for this specific molecule cannot be provided.
Structure
3D Structure
Properties
CAS No. |
1159511-37-1 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(2-methylindazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)8-4-3-5-10-9(8)6-13(2)12-10/h3-7H,11H2,1-2H3 |
InChI Key |
SPNFRJLXHASAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=NN(C=C21)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Aminoethyl 2 Methyl 2h Indazole and Its Analogs
Direct Synthesis Strategies for the 2H-Indazole Core
The direct formation of the 2H-indazole nucleus from acyclic or simpler cyclic precursors is a primary goal in synthetic organic chemistry. Various methodologies have been developed, leveraging different catalytic systems and reaction mechanisms to achieve high selectivity and yield. These strategies often focus on the key N-N bond formation step that defines the indazole ring.
Copper-Catalyzed Cyclization Approaches
Copper catalysis has emerged as a powerful tool for the synthesis of 2H-indazoles, particularly through one-pot, multi-component reactions. A prominent method involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgnih.gov In this process, the copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. nih.gov The use of copper(I) oxide nanoparticles (Cu₂O-NP) has been shown to be effective, often under ligand-free conditions in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.orgacs.org Another approach utilizes a heterogeneous Cu(II)-hydrotalcite catalyst, which can be recovered and reused, offering an efficient and straightforward synthesis without the need for expensive ligands or additives. rsc.org
These three-component reactions are valued for their operational simplicity and broad substrate scope, tolerating a variety of functional groups on both the aniline (B41778) and benzaldehyde (B42025) starting materials. nih.gov The general pathway involves the initial condensation of the 2-bromobenzaldehyde (B122850) with a primary amine, followed by a copper-catalyzed reaction with azide to form the heterocyclic ring. acs.org
Table 1: Examples of Copper-Catalyzed Synthesis of 2H-Indazoles Reaction of various anilines with 2-bromobenzaldehyde and sodium azide.
| Amine | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | CuO@C | PEG-400 | 94 | acs.org |
| 4-Methoxyaniline | CuO@C | PEG-400 | 92 | acs.org |
| 4-Fluoroaniline | CuO@C | PEG-400 | 93 | acs.org |
| 4-Chloroaniline | Cu(I) | DMF | 85 | nih.gov |
| 4-Methylaniline | Cu(I) | DMF | 91 | nih.gov |
Additionally, copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides another route to 2H-indazoles. researchgate.netthieme-connect.com This reaction proceeds via an intramolecular azacupration of the alkyne followed by a 1,2-hydride shift, which has been identified as the rate-determining step through DFT calculations. thieme-connect.com
Palladium-Catalyzed Amination and Arylation Reactions
Palladium catalysis offers highly efficient and general methods for constructing 2-aryl-2H-indazoles. One of the most significant strategies involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgorganic-chemistry.orgnih.gov This reaction, which forms the key N(1)–C(7a) bond, is typically performed using a catalyst system composed of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, such as diphenylphosphinoferrocene (B1173518) (dppf), and a base like sodium tert-butoxide (tBuONa). organic-chemistry.orgnih.govcapes.gov.br The process involves the cyclization of the hydrazine (B178648) derivative followed by spontaneous dehydrogenation to yield the aromatic 2H-indazole. organic-chemistry.org This method is noted for its tolerance of a wide array of electron-donating and electron-withdrawing substituents on the starting materials. acs.orgorganic-chemistry.org
Another palladium-catalyzed approach provides a direct, one-step synthesis from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgacs.org This reaction proceeds through a sequence of regioselective intermolecular N-benzylation, followed by intramolecular N-arylation and subsequent oxidation to furnish the 2-aryl-2H-indazole product. acs.org Optimized conditions for this transformation often involve a palladium catalyst with a bulky phosphine ligand like t-Bu₃PHBF₄ and cesium carbonate as the base in a high-boiling solvent such as DMSO. organic-chemistry.orgacs.org
Table 2: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles Intramolecular amination of N-Aryl-N-(o-bromobenzyl)hydrazines.
| Aryl Group on Hydrazine | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | Pd(OAc)₂/dppf | tBuONa | 81 | organic-chemistry.org |
| 4-Methoxyphenyl | Pd(OAc)₂/dppf | tBuONa | 83 | organic-chemistry.org |
| 4-Chlorophenyl | Pd(OAc)₂/dppf | tBuONa | 79 | organic-chemistry.org |
| 4-Trifluoromethylphenyl | Pd(OAc)₂/dppf | tBuONa | 65 | organic-chemistry.org |
| 3,5-Dichlorophenyl | Pd(OAc)₂/dppf | tBuONa | 75 | organic-chemistry.org |
Reductive Cyclization Pathways (e.g., Cadogan Reaction, Phosphine-mediated)
Reductive cyclization, particularly the Cadogan reaction, is a classical and robust method for synthesizing the 2H-indazole scaffold. nih.gov The typical procedure involves the deoxygenative cyclization of an ortho-nitrobenzylidene imine (Schiff base), which is generated in situ from the condensation of an o-nitrobenzaldehyde with a primary amine. organic-chemistry.orgmdpi.com The reduction and cyclization are promoted by trivalent phosphorus reagents, such as triethyl phosphite (B83602) or tri-n-butylphosphine. organic-chemistry.orgmdpi.comfao.org While traditionally requiring harsh conditions with high temperatures (>150 °C), recent modifications have enabled the reaction to proceed under milder conditions (e.g., 80 °C in isopropanol), broadening its applicability. nih.govorganic-chemistry.orgacs.org
This one-pot method is operationally simple and avoids the isolation of intermediates, which enhances its practicality and safety. organic-chemistry.org The reaction is compatible with a diverse range of electronically varied o-nitrobenzaldehydes and both aromatic and aliphatic amines. fao.orgacs.org When chiral amines are used, the reaction can proceed with complete retention of stereochemistry. thieme-connect.com Mechanistically, the reaction is widely accepted to proceed through a nitrene intermediate formed by the deoxygenation of the nitro group, although non-nitrene pathways involving oxygenated intermediates like 2H-indazole N-oxides have also been proposed and evidenced. nih.govescholarship.org
[3+2] Dipolar Cycloaddition Routes
The [3+2] dipolar cycloaddition of arynes with sydnones has been developed as a rapid, efficient, and highly regioselective route to 2H-indazoles. nih.govorganic-chemistry.orgnih.gov This method is particularly advantageous as it proceeds under very mild, room-temperature conditions and produces 2H-indazoles exclusively, with no contamination from the corresponding 1H-isomers. nih.govacs.orgthieme-connect.com The reaction involves generating an aryne in situ, typically from a silylaryl triflate precursor using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.org The aryne then undergoes a [3+2] cycloaddition with a stable, cyclic 1,3-dipole, such as a sydnone (B8496669). nih.gov
The initial bicyclic adduct formed is unstable and spontaneously undergoes a retro-[4+2] cycloaddition to extrude a molecule of carbon dioxide, leading to the formation of the stable, aromatic 2H-indazole ring. nih.govnih.govacs.org The versatility of this reaction allows for a wide variety of substituents on both the aryne and sydnone precursors, making it a powerful tool for generating structurally diverse indazole libraries. nih.govacs.org
Table 3: Synthesis of 2H-Indazoles via Aryne-Sydnone [3+2] Cycloaddition Reaction conditions: Sydnone (1.0 equiv), Aryne precursor (1.2 equiv), TBAF (1.2 equiv), THF, r.t.
| Sydnone Substituent (R²) | Aryne Substituent (R¹) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | H | 2-Phenyl-2H-indazole | 98 | nih.gov |
| 4-Chlorophenyl | H | 2-(4-Chlorophenyl)-2H-indazole | 95 | nih.gov |
| Phenyl | 4,5-dimethoxy | 5,6-Dimethoxy-2-phenyl-2H-indazole | 92 | nih.gov |
| Methyl | H | 2-Methyl-2H-indazole | 94 | nih.gov |
| Phenyl | 4-vinyl | 2-Phenyl-5-vinyl-2H-indazole | 81 | nih.gov |
Electrochemical Oxidation-Induced Cyclization
Electrochemical methods provide a modern, sustainable approach to 2H-indazole synthesis by avoiding the need for chemical catalysts or oxidants. organic-chemistry.org A notable example is the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes. organic-chemistry.orgresearchgate.net This reaction proceeds via a direct benzylic C-H functionalization, where anodic oxidation generates a benzylic radical intermediate. organic-chemistry.org This radical then undergoes an intramolecular cyclization onto the azo group to form the 2H-indazole ring. organic-chemistry.org
The protocol is typically carried out in an undivided cell using carbon rod anodes and platinum cathodes, with a supporting electrolyte like LiClO₄ in acetonitrile (B52724). organic-chemistry.org This method demonstrates excellent atom- and step-economy and is compatible with a broad range of substrates, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org Mechanistic studies, supported by DFT calculations, favor the radical pathway over a cationic intermediate due to a lower energy barrier. organic-chemistry.org The sustainability of this process is further highlighted by the fact that certain byproducts can be converted into the desired indazole products through established reductive methods. organic-chemistry.org
Davis-Beirut Reaction Modifications and Scope Expansion
The Davis-Beirut reaction is a versatile N-N bond-forming heterocyclization used to create a wide variety of 2H-indazoles and their derivatives from inexpensive starting materials like o-nitrobenzaldehydes. acs.orgwikipedia.org The reaction is robust and can be performed under either acidic or basic conditions. wikipedia.orgnih.gov Its mechanism proceeds through a key o-nitrosobenzylidine imine intermediate, which is generated in situ and undergoes cyclization. acs.orgnih.govnih.gov This intermediate's diverse reactivity can be leveraged to synthesize various indazole derivatives, including 3-alkoxy-2H-indazoles and 2H-indazole N-oxides. acs.org
Significant efforts have been made to expand the scope and improve the efficiency of the Davis-Beirut reaction. For instance, it was discovered that the addition of a controlled amount of water (around 15-20%) to alcoholic solvents can dramatically increase reaction yields, although excess water is detrimental. nih.gov A major challenge has been the synthesis of N-aryl substituted 2H-indazoles, as the N-N bond formation can be slow compared to competing side reactions. acs.org To overcome this, a photochemical approach using a Brønsted acid catalyst has been developed, which successfully provides access to these previously hard-to-synthesize N-aryl targets. acs.org
Stereoselective Introduction of the 4-(1-Aminoethyl) Moiety
The creation of the chiral amine at the C4 position of the indazole ring is a critical step that dictates the stereochemistry of the final compound. Achieving high enantiomeric purity requires specialized asymmetric synthesis techniques. While direct literature for the stereoselective synthesis of 4-(1-Aminoethyl)-2-methyl-2H-indazole is not prevalent, established methods for generating chiral 1-arylethylamines can be applied to an appropriately functionalized indazole intermediate, such as 4-acetyl-2-methyl-2H-indazole.
Key strategies include:
Asymmetric Reduction of a Prochiral Ketone: The most direct approach involves the asymmetric reduction of a precursor ketone (4-acetyl-2-methyl-2H-indazole). This can be accomplished using chiral reducing agents or, more commonly, a catalytic system composed of a metal catalyst and a chiral ligand. For instance, ruthenium or rhodium catalysts complexed with chiral phosphine ligands (e.g., BINAP) are well-known for their efficacy in the asymmetric hydrogenation of ketones to produce chiral alcohols. The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction with an azide source followed by reduction, or by conversion to a leaving group and subsequent displacement with an amine or ammonia (B1221849) equivalent.
Asymmetric Reductive Amination: This method converts the ketone precursor directly to the chiral amine. The ketone is first condensed with ammonia or a primary amine to form an imine in situ, which is then asymmetrically hydrogenated using a chiral catalyst. This approach is highly atom-economical and can provide direct access to the desired chiral amine.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent diastereoselective reaction. For example, an acrylic acid derivative attached to the indazole C4 position could be reacted with a chiral auxiliary. Subsequent conjugate addition of an amine equivalent would proceed diastereoselectively. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched aminoethyl group.
Enzymatic Resolution: A racemic mixture of this compound could be resolved using enzymes, such as lipases, which can selectively acylate one enantiomer, allowing for the separation of the two forms.
The choice of method depends on factors like substrate compatibility, desired enantiomeric excess, and scalability. Catalytic methods are often preferred for their efficiency and ability to generate large quantities of the desired enantiomer with minimal chiral waste.
Functional Group Interconversions and Amine Protection/Deprotection Strategies
The synthesis of a complex molecule like this compound often requires multiple steps where functional groups are transformed or temporarily masked to prevent unwanted side reactions.
Functional Group Interconversions (FGI) are fundamental to building the target structure from simpler starting materials. imperial.ac.uk Key FGIs in this context could include:
Formation of the Indazole Core: The indazole ring itself is often formed through cyclization reactions, such as the Cadogan heterocyclization, which involves the deoxygenative N-N bond formation from o-nitrobenzaldimines. nih.govacs.org This transforms a nitro group and an imine into the heterocyclic core.
Installation of the Ethylamine Side Chain: As discussed, this can be achieved by reducing a ketone or nitrile precursor. A nitrile group at the C4 position can be reduced to a primary amine, which could then be alkylated. More commonly, a C4-acetyl group would be converted to the 1-aminoethyl moiety via reductive amination or reduction of an oxime. imperial.ac.uk
Amine Protection/Deprotection is crucial. The primary amine of the aminoethyl group is nucleophilic and can interfere with reactions such as the N-methylation of the indazole ring. Therefore, it must be "protected" with a temporary functional group that is inert to the reaction conditions and can be easily removed later. youtube.com
Common amine protecting groups include:
Carbamates: These are the most widely used amine protecting groups.
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O), the Boc group is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). youtube.com
Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which cleaves the benzyl group. youtube.com
SEM (2-(Trimethylsilyl)ethoxymethyl): This group can be used to protect the indazole nitrogen itself. It is stable under various conditions and can be removed using fluoride ion sources. researchgate.net
The strategy would involve protecting the primary amine of a 4-(1-aminoethyl)-1H-indazole intermediate, followed by the regioselective N2-methylation, and concluding with the deprotection of the primary amine to yield the final product.
Table 2: Common Amine Protecting Groups in Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | youtube.com |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) | youtube.com |
Combinatorial and High-Throughput Synthesis Approaches of 2H-Indazole Derivatives
Modern drug discovery often relies on the rapid synthesis of large libraries of related compounds to screen for biological activity. Combinatorial and high-throughput synthesis methods are well-suited for producing diverse 2H-indazole derivatives. nih.govnih.gov These approaches often utilize solid-phase synthesis, where one of the starting materials is attached to a polymer resin.
A representative combinatorial approach for generating a library of 2H-indazoles could proceed as follows: nih.gov
Immobilization: A starting material, such as an amine, is attached to a solid support (e.g., a resin bead).
Reaction Sequence: The resin-bound substrate is subjected to a series of reactions. For indazole synthesis, this could involve reaction with a 2-nitrobenzenesulfonyl chloride followed by a bromoketone. nih.gov
Cyclization: A base-catalyzed tandem reaction can induce C-C and N-N bond formation, converting the linear precursor into a resin-bound 2H-indazole 1-oxide. nih.gov
Diversification (Split-and-Pool): To create a library, the resin can be split into multiple portions before a key reaction step. Each portion is reacted with a different building block (e.g., different bromoketones). The portions are then pooled, mixed, and split again for the next diversification step. This "split-and-pool" method allows for the exponential generation of unique compounds.
Cleavage: After the synthesis is complete, the final products are cleaved from the resin support, often in a final deprotection step, yielding the free compounds for purification and screening.
This methodology is amenable to automation and allows for the parallel synthesis of hundreds or thousands of indazole analogs, where substituents at various positions of the indazole core can be systematically varied. nih.gov This enables the efficient exploration of the chemical space around a lead compound like this compound to establish structure-activity relationships.
Advanced Spectroscopic and Structural Characterization of 4 1 Aminoethyl 2 Methyl 2h Indazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
¹H-NMR Spectroscopy:
The ¹H-NMR spectrum of 4-(1-Aminoethyl)-2-methyl-2H-indazole is anticipated to exhibit distinct signals corresponding to the protons of the indazole core, the N-methyl group, and the 1-aminoethyl substituent.
Indazole Core Protons: The aromatic protons on the benzene (B151609) ring of the indazole core are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the 1-aminoethyl substituent at the C4 position. For comparison, the aromatic protons of 2-(4-Chlorophenyl)-2H-indazole appear in a range from δ 7.12 to 7.87 ppm. nih.gov The proton at the C3 position of the indazole ring typically resonates as a singlet further downfield, as seen in 2-(4-Chlorophenyl)-2H-indazole at δ 8.37 ppm. mdpi.comnih.gov
N-Methyl Protons: The protons of the methyl group attached to the N2 position of the indazole ring are expected to produce a sharp singlet, likely in the range of δ 2.3-2.5 ppm, as observed for the N-methyl group in 2-(4-Methylphenyl)-2H-indazole (δ 2.39 ppm). nih.gov
1-Aminoethyl Protons: The ethyl group protons will present as a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, due to spin-spin coupling. The methine proton, being adjacent to the chiral center and the amino group, will likely appear in the δ 3.5-4.5 ppm range. The methyl protons would be expected at a more upfield position, around δ 1.2-1.5 ppm. The protons of the amino (NH₂) group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy:
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule.
Indazole Core Carbons: The carbon atoms of the indazole ring are expected to resonate in the aromatic region of the spectrum, typically between δ 110 and 150 ppm. For instance, the carbon signals for 2-(4-Chlorophenyl)-2H-indazole are observed between δ 117.90 and 149.89 ppm. mdpi.com The carbon at C3 is characteristically downfield.
N-Methyl Carbon: The carbon of the N-methyl group is anticipated to have a chemical shift in the range of δ 20-30 ppm. nih.gov
1-Aminoethyl Carbons: The methine carbon of the ethyl group will likely appear around δ 40-50 ppm, while the terminal methyl carbon will be more upfield, around δ 15-25 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indazole-H3 | ~8.3 | ~122 |
| Indazole-H5 | ~7.1-7.8 | ~120-128 |
| Indazole-H6 | ~7.1-7.8 | ~120-128 |
| Indazole-H7 | ~7.1-7.8 | ~117-123 |
| N-CH₃ | ~2.4 | ~21 |
| CH-NH₂ | ~3.5-4.5 | ~40-50 |
| CH-CH₃ | ~1.2-1.5 | ~15-25 |
| NH₂ | variable | - |
| Indazole-C3a | - | ~127 |
| Indazole-C4 | - | ~120-130 |
| Indazole-C7a | - | ~150 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, alkyl, and aromatic components.
N-H Stretching: The primary amine (NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity. For comparison, the N-H stretching vibrations in 2-amino-5-methylpyridine (B29535) appear around 3444 and 3335 cm⁻¹. researchgate.net
C-H Stretching: The aromatic C-H stretching vibrations of the indazole ring are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and ethyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole (B372694) ring and the C=C bonds in the benzene ring will produce a series of sharp absorption bands in the 1450-1650 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to cause a medium to strong absorption band around 1590-1650 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| C=N / C=C | Ring Stretch | 1450 - 1650 |
| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular formula of this compound is C₁₀H₁₃N₃, which corresponds to a monoisotopic mass of approximately 175.11 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value.
The fragmentation of indazole derivatives often involves characteristic cleavages. researchgate.netnih.govresearchgate.netmjcce.org.mk For this compound, the following fragmentation pathways are plausible under electron ionization (EI):
Alpha-Cleavage: The bond between the chiral carbon and the indazole ring is a likely site for cleavage, leading to the loss of the aminoethyl group and the formation of a stable indazole radical cation.
Loss of the Side Chain: Cleavage of the C-C bond in the side chain could lead to the loss of a methyl radical, followed by further fragmentation.
Indazole Ring Fragmentation: The indazole ring itself can undergo fragmentation, although this is often less favorable than the loss of substituents. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 175 | [C₁₀H₁₃N₃]⁺ | Molecular Ion [M]⁺ |
| 160 | [C₉H₁₀N₃]⁺ | Loss of CH₃ |
| 131 | [C₈H₇N₂]⁺ | Loss of CH₂CHNH₂ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, data from related structures provide insight into the expected molecular geometry. nih.govmdpi.comnih.gov
Crystallographic studies of 2-substituted indazoles, such as 2-(4-Methylphenyl)-2H-indazole, reveal that the indazole ring system is nearly planar. nih.gov The fusion of the benzene and pyrazole rings results in a rigid, flat structure. For N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine, the indazole ring is also largely planar. nih.gov
It is expected that the 2-methyl-2H-indazole core of the target molecule will also be planar. The 1-aminoethyl substituent at the C4 position would extend from this plane. The conformation of this side chain would be determined by steric and electronic interactions, as well as by intermolecular forces such as hydrogen bonding in the crystal lattice. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which would significantly influence the crystal packing.
Interactive Data Table: Expected Crystallographic Parameters for this compound based on Analogs
| Parameter | Expected Value/Feature | Basis from Analogous Structures |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted indazoles nih.govnih.gov |
| Space Group | P2₁/c or similar | Common for substituted indazoles nih.gov |
| Indazole Ring | Nearly Planar | Observed in 2-(4-Methylphenyl)-2H-indazole nih.gov |
| Intermolecular Interactions | Hydrogen bonding via NH₂ group | Expected for primary amines |
| N-CH₃ group | Directed out of the indazole plane | Steric considerations |
Molecular Interactions and Structure Activity Relationship Sar Studies of 4 1 Aminoethyl 2 Methyl 2h Indazole Derivatives
Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity
The biological activity of indazole derivatives is intrinsically linked to their structural features, which dictate their interactions with specific biological targets. A pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity, is a crucial tool in understanding these interactions. For indazole-based compounds, several key pharmacophoric elements have been identified through various studies.
A common pharmacophore model for indazole derivatives often includes a combination of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HC), and aromatic interactions (AI). nih.gov For instance, in a study on asymmetrical hexahydro-2H-indazole analogs, a successful pharmacophore model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id The indazole ring itself, being a bicyclic aromatic system, frequently participates in aromatic or hydrophobic interactions within the binding site of a target protein.
In the context of 4-(1-Aminoethyl)-2-methyl-2H-indazole, the key structural motifs contributing to its potential pharmacophore would include:
The 2H-Indazole Core: This bicyclic system provides a rigid scaffold and can engage in hydrophobic and aromatic interactions. The nitrogen atoms can also act as hydrogen bond acceptors. The substitution at the N2 position is a critical determinant of the tautomeric form, with the 2H-indazole being less thermodynamically stable but often synthetically accessible. nih.gov
The 4-(1-Aminoethyl) Group: This substituent introduces a chiral center and a basic primary amine. The amino group is a potent hydrogen bond donor and can also form ionic interactions with acidic residues in a protein's binding pocket. The ethyl linker provides conformational flexibility.
The 2-Methyl Group: The methyl group at the N2 position influences the electronic properties and steric profile of the indazole ring. It also blocks a potential hydrogen bond donation site, which can be crucial for selectivity towards certain targets.
A hypothetical pharmacophore model for this compound could therefore be proposed, incorporating these features. The precise arrangement and relative importance of these features would, however, depend on the specific biological target. For example, in kinase inhibition, the indazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov
| Pharmacophore Feature | Potential Interacting Group on this compound | Type of Interaction |
| Aromatic/Hydrophobic | Indazole ring | π-π stacking, van der Waals forces |
| Hydrogen Bond Acceptor | Indazole nitrogen atoms | Hydrogen bonding |
| Hydrogen Bond Donor | Primary amine of the aminoethyl group | Hydrogen bonding, Ionic interactions |
| Positive Ionizable | Primary amine of the aminoethyl group | Ionic bonding |
Impact of Substituent Modifications on Ligand-Target Binding Affinity
The modification of substituents on the indazole scaffold is a cornerstone of medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. SAR studies on various indazole series have provided valuable insights into the effects of these modifications.
For derivatives of 1H-indazole, it has been shown that substituents at the 4- and 6-positions play a crucial role in inhibitory activity against certain enzymes. nih.gov In the case of 1,3-disubstituted indazoles, the nature and substitution pattern of a furan (B31954) moiety at the 3-position were found to be critical for high inhibitory activity against HIF-1. elsevierpure.com
Considering this compound, modifications at several positions could significantly impact binding affinity:
Modification of the Aminoethyl Side Chain: Altering the length of the alkyl chain, or substituting the primary amine with secondary or tertiary amines, would modulate the basicity and steric bulk. This could fine-tune the interactions with the target protein. Introducing different functional groups on the ethyl chain could also probe for additional binding pockets.
Substitution on the Indazole Ring: Introducing small electron-withdrawing or electron-donating groups at other positions on the benzene (B151609) ring of the indazole core (e.g., positions 5, 6, or 7) could modulate the electronic properties of the ring system and its ability to interact with the target. For example, in a series of 1H-indazole piperazine (B1678402) and piperidine (B6355638) derivatives, the nature of the substituent on the indazole ring had a notable effect on their activity as ROCK-II inhibitors. researchgate.net
Modification of the N-Methyl Group: Replacing the methyl group at the N2 position with other alkyl or aryl groups would alter the steric profile and could influence the orientation of the molecule within the binding site.
A systematic exploration of these modifications, as outlined in the table below, would be necessary to build a comprehensive SAR profile for this class of compounds.
| Position of Modification | Type of Modification | Potential Impact on Binding Affinity |
| Aminoethyl side chain | Chain length variation (methyl, propyl, etc.) | Alters distance to interacting residues |
| Amine substitution (secondary, tertiary) | Modulates basicity and steric hindrance | |
| Functionalization of the ethyl group | Probes for new interactions | |
| Indazole Ring (positions 5, 6, 7) | Halogens (F, Cl, Br) | Modifies electronics and can form halogen bonds |
| Alkoxy groups (e.g., OMe) | Can act as H-bond acceptors and influence solubility | |
| Cyano or Nitro groups | Strong electron-withdrawing groups | |
| N2-Position | Larger alkyl groups (ethyl, propyl) | Increases lipophilicity and steric bulk |
| Aryl or substituted aryl groups | Introduces potential for further aromatic interactions |
Conformational Analysis and its Influence on Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound, which possesses a rotatable bond in its aminoethyl side chain, understanding the preferred conformations is key to deciphering its interaction with a biological target.
Conformational analysis aims to identify the low-energy conformations that a molecule is likely to adopt in solution and, by extension, in a protein binding pocket. The bioactive conformation, the specific shape the molecule adopts when bound to its target, may or may not be the lowest energy conformation in solution.
For indazole derivatives, computational analysis of conformational ensembles has been used to rationalize structure-based design. The strategic use of conformational bias, where the molecular design favors a specific conformation, can be a powerful tool in drug discovery.
In the case of this compound, the key conformational variable is the torsion angle around the bond connecting the aminoethyl group to the indazole ring. The orientation of the amino group relative to the plane of the indazole ring will be crucial for its ability to form hydrogen bonds and ionic interactions. The presence of the methyl group at the N2 position will also influence the conformational preferences of the side chain at the 4-position.
The interplay between different conformations and their respective energies can be summarized as follows:
Low-Energy Conformations: These are the most stable shapes of the molecule in an unbound state.
Bioactive Conformation: This is the specific shape required for optimal interaction with the biological target.
Energy Barrier to Bioactive Conformation: The energy required for the molecule to transition from its low-energy state to the bioactive conformation can influence its potency. A lower energy barrier generally correlates with higher activity.
Understanding these conformational dynamics is essential for designing analogs with improved bioactivity by pre-organizing the molecule into a more favorable conformation for binding.
Stereochemical Effects on Biological Activity of Indazole Analogs
The presence of a chiral center in the 4-(1-aminoethyl) substituent of this compound means that it can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.govmdpi.com Enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, and even their qualitative pharmacological effects.
These differences arise because biological targets, such as enzymes and receptors, are themselves chiral. The three-dimensional arrangement of atoms in one enantiomer may allow for a much better fit into the binding site of a protein compared to its mirror image.
Studies on chiral indazole derivatives have demonstrated the profound impact of stereochemistry. For instance, in a series of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)-enantiomers consistently showed enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. nih.gov The difference in potency was particularly pronounced for compounds containing an amine moiety, highlighting the importance of the stereocenter's configuration in directing key interactions.
For this compound, it is highly probable that the two enantiomers will display different biological activities. One enantiomer is likely to be significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even have a different or undesirable activity.
| Enantiomer | Expected Biological Activity | Rationale |
| (S)-enantiomer | Potentially higher affinity/potency | The specific spatial arrangement of the amino group and other substituents may lead to more favorable interactions with a chiral binding site. |
| (R)-enantiomer | Potentially lower affinity/potency | The mirror-image arrangement may result in steric clashes or a loss of key interactions within the same binding site. |
Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential steps in understanding its full pharmacological profile and for the development of a potentially more effective and safer therapeutic agent.
Scaffold Hopping and Bioisosteric Replacements in Indazole-Based Systems
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. rsc.orgnih.gov Scaffold hopping involves replacing the core molecular framework of a known active compound with a different scaffold while retaining the essential pharmacophoric features. Bioisosterism refers to the replacement of a substituent or a group with another that has similar physical or chemical properties, leading to a compound with similar biological activity.
The indazole ring has been successfully used as a scaffold hop from other heterocyclic systems. For example, a scaffold hop from an indole (B1671886) core to an indazole framework was successfully employed to develop dual inhibitors of MCL-1 and BCL-2. rsc.org This demonstrates that the indazole system can effectively mimic the interactions of the indole ring while offering a different chemical space for further optimization.
Indazoles are also known to be effective bioisosteres for other functional groups, such as phenols and indoles. acs.orgnih.gov The replacement of a phenol (B47542) with an indazole has been shown to improve metabolic stability by preventing glucuronidation. nih.gov This strategy can lead to compounds with better pharmacokinetic profiles.
In the context of this compound, both scaffold hopping and bioisosteric replacement could be applied to explore new chemical space:
Scaffold Hopping: The 2H-indazole core could be replaced by other bicyclic heterocycles such as benzimidazole (B57391), benzisoxazole, or azaindazole to investigate if these new scaffolds can maintain or improve biological activity while potentially offering advantages in synthesis or physicochemical properties. researchgate.net
Bioisosteric Replacement: The indazole ring itself can act as a bioisostere. For example, if a related compound with a different core, such as a substituted benzene or pyridine, shows interesting activity, the indazole could be introduced to see if it enhances binding or other properties. Conversely, specific substituents on the indazole ring can be replaced with known bioisosteres. For instance, a carboxylic acid group, if introduced, could be replaced by a tetrazole or a hydroxytriazole. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement has been shown to yield potent and selective inhibitors in some indazole series. nih.govbohrium.com
The following table provides examples of potential scaffold hops and bioisosteric replacements for the indazole core:
| Original Scaffold/Group | Potential Replacement | Rationale |
| 2H-Indazole | Benzimidazole | Similar size and hydrogen bonding capabilities |
| Azaindazole | Modulates electronics and solubility | |
| Benzisoxazole | Explores different heteroatom arrangements | |
| Phenol in another lead compound | 2H-Indazole | To improve metabolic stability and act as a bioisostere |
| Indole in another lead compound | 2H-Indazole | To explore new intellectual property space and modulate properties |
| Amide linker in another lead compound | 1,2,4-Oxadiazole | To act as a rigid and stable bioisostere |
These strategies are integral to modern drug discovery and can lead to the identification of novel drug candidates with superior profiles compared to the initial lead compounds.
Computational Chemistry and Molecular Modeling of the Chemical Compound
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Thermochemical Properties)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations, providing insights into electronic structure and reactivity.
DFT and HOMO-LUMO Analysis: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, a DFT computational study on a series of indazole derivatives revealed that compounds with specific substitutions had more significant HOMO-LUMO energy gaps, indicating greater stability. rsc.org
The electronic properties of indazole derivatives have been investigated using DFT. These studies often calculate properties like ionization potential, electron affinity, electronegativity, chemical hardness, and global softness using the HOMO and LUMO energy values. materialsciencejournal.org For example, the analysis of two bis-oxadiazole derivatives, which share some structural similarities with substituted indazoles, showed how their electronic properties could be related to their antioxidant activity. researchgate.net
Thermochemical Properties: Quantum chemical calculations can also predict thermochemical properties such as heat capacity and entropy. materialsciencejournal.org These parameters are vital for understanding the behavior of a compound under different temperature and pressure conditions and are essential for process development and safety analysis.
Table 1: Representative DFT-Calculated Properties for Indazole-Related Compounds
| Property | Value (Example Compound A) | Value (Example Compound B) | Reference |
| HOMO Energy | -6.2 eV | -5.8 eV | nankai.edu.cn |
| LUMO Energy | -1.5 eV | -2.1 eV | nankai.edu.cn |
| HOMO-LUMO Gap | 4.7 eV | 3.7 eV | nankai.edu.cn |
| Ionization Potential | 6.2 eV | 5.8 eV | materialsciencejournal.org |
| Electron Affinity | 1.5 eV | 2.1 eV | materialsciencejournal.org |
Note: The data in this table are representative examples from studies on various heterocyclic compounds and are for illustrative purposes only, as specific data for 4-(1-Aminoethyl)-2-methyl-2H-indazole is not available.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as an indazole derivative, might interact with a protein target.
Docking studies on various indazole derivatives have been instrumental in identifying potential therapeutic targets. For example, docking analyses of indazole derivatives with the colchicine (B1669291) binding site of tubulin have been performed to evaluate their potential as tubulin polymerization inhibitors. nih.gov These studies revealed that certain derivatives could fit well into the binding pocket, forming key hydrogen bonds and hydrophobic interactions, which explained their cytotoxic activity against cancer cell lines. nih.gov Similarly, docking studies of indazole derivatives with the kinesin spindle protein Eg5 have helped to elucidate their binding modes and support their potential as anticancer agents. nih.gov
The results of docking simulations are often presented as a binding energy or score, which indicates the strength of the interaction, and a visual representation of the binding pose, highlighting key interactions like hydrogen bonds and van der Waals contacts.
Table 2: Illustrative Molecular Docking Results for Indazole Derivatives against a Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Reference |
| Indazole Derivative 1 | -8.5 | TYR202, LYS314, ASP404 | 2 | nih.gov |
| Indazole Derivative 2 | -9.2 | GLU155, ARG158, PHE268 | 3 | nih.gov |
| Indazole Derivative 3 | -7.9 | HIS99, VAL126, ILE175 | 1 | rsc.org |
Note: This table contains illustrative data from various studies on indazole derivatives to demonstrate the output of molecular docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Mechanisms
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations are used to study the conformational changes of a ligand and a protein upon binding, the stability of the ligand-protein complex, and the detailed mechanism of their interaction.
MD simulations have been applied to study the complexes of indazole derivatives with their protein targets. For example, MD simulations of quinazoline (B50416) derivatives, which are structurally related to indazoles, with the epidermal growth factor receptor (EGFR) tyrosine kinase have been conducted to assess the stability of the docked complexes. nih.gov These simulations, often run for nanoseconds, can reveal fluctuations in the protein structure, the movement of the ligand within the binding pocket, and the persistence of key intermolecular interactions over time. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides insights into the stability and flexibility of the system. nih.govnih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methods (e.g., CoMFA, CoMSIA)
3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods are used to correlate the biological activity of a series of compounds with their three-dimensional properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most common 3D-QSAR techniques.
While specific 3D-QSAR studies on this compound were not found, the methodology has been applied to other heterocyclic compounds to guide the design of more potent analogs. For instance, a 3D-QSAR study using CoMFA and CoMSIA was performed on a series of imidazole (B134444) derivatives as modulators of P-glycoprotein-mediated multidrug resistance. nih.gov The resulting models, represented by contour maps, highlighted the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties were critical for activity. Such information is invaluable for designing new compounds with improved biological activity.
Table 3: Representative Statistical Parameters from a 3D-QSAR (CoMSIA) Study
| Parameter | Value | Description | Reference |
| q² (cross-validated r²) | 0.680 | Predictive ability of the model (internal validation) | nih.gov |
| r² (non-cross-validated r²) | 0.970 | Goodness of fit of the model | nih.gov |
| r²_pred (test set r²) | 0.930 | Predictive ability of the model (external validation) | nih.gov |
| F-value | 179.0 | Statistical significance of the model | nih.gov |
Note: The data presented are from a CoMSIA study on tetrahydropyrrolo[3,4-b]indole and benzimidazole (B57391) derivatives and are for illustrative purposes.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target.
Pharmacophore models have been developed for various indazole derivatives to facilitate the discovery of new active compounds. ugm.ac.id For example, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was created and used to screen a library of asymmetrical hexahydro-2H-indazole analogs. ugm.ac.id The best model consisted of features like a hydrophobic group, a hydrogen bond acceptor, and aromatic interactions. ugm.ac.id Such models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that match the pharmacophoric features.
Virtual Screening and De Novo Design Strategies for Indazole Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When combined with pharmacophore models or docking simulations, it becomes a highly efficient method for hit identification.
Virtual screening has been successfully employed to discover novel indazole derivatives with desired biological activities. For instance, a pharmacophore-based virtual screening led to the identification of several asymmetrical hexahydro-2H-indazole analogs as potential ERα inhibitors. ugm.ac.id
De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. Fragment-based de novo design has been used to discover novel 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov This approach starts with small molecular fragments that are known to bind to the target and then computationally grows or links them to create larger, more potent molecules.
Mechanistic Investigations of 4 1 Aminoethyl 2 Methyl 2h Indazole and Analogs
Elucidation of Molecular Mechanisms of Action in Biological Systems
The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been the subject of extensive research to understand their mechanisms of action. These investigations have primarily centered on their ability to interact with key proteins involved in cellular signaling and metabolism.
Enzyme Inhibition Studies
Indazole derivatives have emerged as a versatile class of enzyme inhibitors, targeting various kinases and other enzymes crucial for cellular function. The structural framework of indazole provides a valuable template for the design of potent and selective inhibitors.
Kinases: ROCK-II, Akt, EGFR, EZH2
The indazole nucleus is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer.
ROCK-II: Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that regulates the actin cytoskeleton. While specific inhibitory data for 4-(1-Aminoethyl)-2-methyl-2H-indazole against ROCK-II is not readily available in public literature, various indazole-based compounds have been explored as ROCK inhibitors. For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines, which share some structural similarities with the aminomethyl group of the target compound, have demonstrated ROCK-II inhibitory activity, with the most potent compound in one study exhibiting an IC₅₀ value of 20 nM. The development of selective ROCK2 inhibitors is an active area of research, as non-selective inhibition of both ROCK1 and ROCK2 can lead to side effects like hypotension.
Akt: The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in signaling pathways that promote cell survival and growth. Indazole-based scaffolds have been successfully utilized to develop selective Akt inhibitors. For example, A-443654, an indazole-containing compound, is a known ATP-competitive inhibitor of Akt. Interestingly, some ATP-competitive Akt inhibitors based on the indazole scaffold have been observed to induce a counterintuitive hyperphosphorylation of Akt itself. The development of analog-sensitive Akt inhibitors, which selectively target a mutated form of the kinase, has been a strategy to probe its specific functions.
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. Indazole derivatives have been investigated as EGFR inhibitors. These inhibitors can be designed to target both wild-type and mutant forms of EGFR, including those that confer resistance to first- and second-generation therapies. The development of covalent inhibitors, which form a permanent bond with the kinase, is a strategy to achieve potent and irreversible inhibition.
EZH2: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). Overexpression or mutation of EZH2 is linked to the progression of several cancers. Indazole-containing compounds have been developed as potent and selective EZH2 inhibitors. These inhibitors are often S-adenosyl-L-methionine (SAM)-competitive, meaning they bind to the same site as the natural methyl donor substrate. For example, EPZ005687 is a SAM-competitive EZH2 inhibitor with an indazole core.
S-Adenosyl-L-Homocysteine Hydrolase
S-adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme in methylation pathways. It catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. The accumulation of SAH, a potent product inhibitor of most S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases, can disrupt cellular methylation processes. While specific studies on the inhibition of SAH hydrolase by this compound are not prominent in the literature, the general principle of inhibiting this enzyme to modulate methylation-dependent processes is an area of therapeutic interest.
Receptor Modulation
Information regarding the direct modulation of specific receptors by this compound is not extensively documented in publicly available scientific literature. However, the broader class of indazole derivatives has been shown to interact with various receptors. For example, certain indazole derivatives have been developed as serotonin (B10506) 5-HT₃ receptor antagonists.
Identification of Cellular Pathways and Molecular Targets
The primary molecular targets identified for indazole analogs, as discussed above, are predominantly protein kinases involved in cell signaling and proliferation, such as ROCK-II, Akt, and EGFR, as well as epigenetic modifiers like EZH2. The inhibition of these key enzymes can have downstream effects on various cellular pathways.
For instance, inhibition of the Akt signaling pathway can impact cell growth, survival, and metabolism. Similarly, targeting the EGFR pathway can disrupt signals that lead to cell proliferation and survival in cancer. The inhibition of EZH2 affects gene expression patterns by altering histone methylation, which can lead to the reactivation of tumor suppressor genes. Some indazole derivatives have been shown to affect the insulin (B600854) signaling pathway at the level of IRS-1, Akt, and GSK-3β.
Mechanistic Organic Chemistry Studies of Synthetic Pathways and Intermediates (e.g., 2H-Indazole N-Oxides)
The synthesis of 2H-indazoles can be achieved through various chemical strategies. One notable method involves the reductive cyclization of 2-nitrobenzylamines.
A key intermediate in some synthetic routes to 2H-indazoles are 2H-indazole N-oxides . These compounds have been synthesized through methods like the interrupted Cadogan/Davis-Beirut reaction. The isolation and characterization of 2H-indazole N-oxides have provided direct evidence for the involvement of oxygenated intermediates in these cyclization reactions.
The synthesis of 2H-indazole 1-oxides can be accomplished through a base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formation from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. These N-oxides can then be deoxygenated using reagents like triphenylphosphine (B44618) or mesyl chloride/triethylamine to yield the corresponding 2H-indazoles.
Another approach to 2H-indazoles is through the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This method offers a complementary strategy to the more common reductive cyclization approaches.
Preclinical in Vitro Biological Efficacy Assessments of 4 1 Aminoethyl 2 Methyl 2h Indazole Derivatives
Cell-Based Assays for Target Engagement and Functional Response
Cell-based target engagement assays are fundamental in drug discovery to confirm that a compound interacts with its intended molecular target within a cellular environment. These assays measure the direct binding of a compound to its target or the downstream functional consequences of this interaction.
For heterocyclic compounds like indazole derivatives, various techniques are employed. The Cellular Thermal Shift Assay (CETSA) is a prominent method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or tissue samples. nih.gov Another advanced method is the Target Engagement-Mediated Amplification (TEMA) technology, which uses oligonucleotide-conjugated drugs to visualize and quantify target binding in situ, offering high spatial resolution. nih.gov This technique has been demonstrated with kinase inhibitors like dasatinib (B193332) and gefitinib (B1684475) to map their engagement with on- and off-target proteins in different cell lines. nih.gov
While specific target engagement data for 4-(1-Aminoethyl)-2-methyl-2H-indazole derivatives are not extensively published, the methodologies are well-established for similar molecules. For instance, a practical cell-based assay was developed to evaluate the binding affinity of small molecules to the cereblon (CRBN) E3 ubiquitin ligase, a key component in targeted protein degradation. nih.gov This assay helps in identifying cell-permeable ligands that can be used to construct Proteolysis-targeting chimeras (PROTACs). nih.gov Given the diverse kinase inhibitory and other biological activities of indazoles, these target engagement assays are critical next steps in elucidating their precise mechanisms of action.
Biochemical Assays for Enzyme Inhibition or Activation
Biochemical assays are essential for quantifying the direct inhibitory or activating effect of a compound on a purified enzyme. Derivatives of the indazole scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases and oxidoreductases.
Kinase Inhibition: Many indazole-containing compounds have been developed as kinase inhibitors for cancer therapy. nih.gov For example, a series of indazole-pyrimidine based derivatives were synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. The most potent compound in this series demonstrated an IC₅₀ value of 24.5 nM against VEGFR-2. rsc.org In another study, novel indazole derivatives were designed as inhibitors of B-Raf, a protein kinase in the MAPK signaling pathway. Molecular docking studies supported the binding of these derivatives to both wild-type and mutant forms of the B-Raf protein. bohrium.com
Myeloperoxidase (MPO) Inhibition: A series of 2H-indazoles and 1H-indazolones were synthesized and assessed for their ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory tissue damage. nih.gov The inhibitory activity was measured using a taurine-chloramine assay and a hydrogen peroxide consumption assay. Several compounds were identified as potent MPO inhibitors, with fourteen derivatives showing IC₅₀ values below 1 µM. nih.gov The study highlighted that compounds with smaller substituents at the N² and C³ positions of the indazole ring were generally more active. nih.gov
Cholinesterase Inhibition: In the context of Alzheimer's disease research, indazole derivatives have been investigated as inhibitors of cholinesterases. One study reported the synthesis of 17 indazole derivatives, with one compound in particular showing potent and selective inhibitory activity against butyrylcholinesterase (BChE). monash.edu
The table below summarizes the enzymatic inhibitory activity of selected indazole derivatives.
| Derivative Class | Target Enzyme | Assay Method | Key Findings |
| Indazole-pyrimidine hybrids | VEGFR-2 | Kinase Inhibition Assay | Most active compound had an IC₅₀ of 24.5 nM. rsc.org |
| 2H-Indazoles / 1H-Indazolones | Myeloperoxidase (MPO) | Taurine-chloramine assay, H₂O₂ consumption | 14 compounds showed potent inhibition with IC₅₀ < 1 µM. nih.gov |
| Substituted Indazoles | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | One derivative identified as a potent and selective BChE inhibitor. monash.edu |
| 2-Cyano-4-isoproxy indazole | B-Raf Kinase | Molecular Docking | Showed coherent binding with wild-type and mutant B-Raf. bohrium.com |
Antiproliferative Activity in Cancer Cell Lines
The potential of indazole derivatives as anticancer agents has been extensively evaluated through in vitro antiproliferative assays against a wide range of human cancer cell lines. These assays, typically MTT or SRB assays, measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).
Several studies have reported significant antiproliferative effects. A series of novel polysubstituted indazoles showed promising activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing confirmed their activity against IMR32, MDA-MB-231, and T47D cell lines. nih.gov Another study identified an indazole derivative, compound 2f , which exhibited potent growth inhibitory activity against multiple cancer cell lines, with IC₅₀ values between 0.23 and 1.15 µM. nih.gov This compound was found to inhibit proliferation and colony formation, and induce apoptosis in 4T1 breast cancer cells. nih.gov
Derivatives designed as B-Raf inhibitors were tested against human melanoma cell lines. A 2-cyano-4-isoproxy substituted indazole was particularly effective against both Skmel-23 (wild-type B-Raf) and A375 (mutant B-Raf) cells, with IC₅₀ values of 13.37 µM and 15.57 µM, respectively. bohrium.comresearchgate.net
The U.S. National Cancer Institute (NCI) has also evaluated indazole derivatives. Two indazole-pyrimidine compounds, 6e and 6f , were selected for advanced testing against a full panel of 60 cell lines. Compound 6e showed nanomolar potency against several leukemia (CCRF-CEM, MOLT-4) and renal cancer (CAKI-1) cell lines. rsc.org
The table below presents a summary of the antiproliferative activity of various indazole derivatives.
| Derivative/Compound | Cell Line(s) | Activity Metric | Potency |
| Polysubstituted Indazoles | A2780 (Ovarian), A549 (Lung) | IC₅₀ | 0.64 - 17 µM nih.gov |
| Compound 2f | Various cancer cell lines | IC₅₀ | 0.23 - 1.15 µM nih.gov |
| 2-Cyano-4-isoproxy indazole | Skmel-23 (Melanoma) | IC₅₀ | 13.37 µM bohrium.comresearchgate.net |
| 2-Cyano-4-isoproxy indazole | A375 (Melanoma) | IC₅₀ | 15.57 µM bohrium.comresearchgate.net |
| Compound 6e | CCRF-CEM (Leukemia) | GI₅₀ | 901 nM rsc.org |
| Compound 6e | MOLT-4 (Leukemia) | GI₅₀ | 525 nM rsc.org |
| Compound 6e | CAKI-1 (Renal) | GI₅₀ | 992 nM rsc.org |
| Compound 6f | Full NCI panel | GI₅₀ | 1.55 - 7.4 µM rsc.org |
Antimicrobial and Antifungal Evaluations
The indazole scaffold is a constituent of molecules with notable antimicrobial and antifungal properties. nih.gov In vitro studies have confirmed the activity of various indazole derivatives against a range of pathogenic microbes.
A series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov The same series also showed inhibitory effects against the fungal strain Candida albicans. nih.gov
More specific studies on 2,3-diphenyl-2H-indazole derivatives revealed significant antifungal activity. For instance, compounds 18 and 23 from this series were active against both C. albicans and C. glabrata. nih.gov The majority of the tested 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were found to be largely inactive against bacterial strains, indicating a degree of selectivity for protozoa and yeasts over bacteria. nih.gov
The table below summarizes the antifungal findings for selected indazole derivatives.
| Derivative/Compound | Fungal Strain | Activity Metric | Potency (µM) |
| Compound 18 | C. albicans | IC₅₀ | 1.12 |
| Compound 18 | C. glabrata | IC₅₀ | 1.05 |
| Compound 23 | C. albicans | IC₅₀ | 1.57 |
| Compound 23 | C. glabrata | IC₅₀ | 1.52 |
Anti-inflammatory Response Studies
Indazole derivatives have been explored for their potential to modulate inflammatory responses. The anti-inflammatory properties of 2H-indazole tautomers have been noted, often linked to their ability to inhibit enzymes involved in the inflammatory cascade. nih.gov
Studies on 2,3-diphenyl-2H-indazole derivatives showed that several compounds, including 18 , 21 , 23 , and 26 , were capable of inhibiting cyclooxygenase-2 (COX-2) at a concentration of 10 µM. nih.gov COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are major mediators of inflammation.
Furthermore, the inhibition of myeloperoxidase (MPO) by 2H-indazoles represents another anti-inflammatory mechanism. nih.gov MPO is released by neutrophils at sites of inflammation and produces potent oxidizing agents that contribute to tissue damage. By inhibiting MPO, these compounds can potentially mitigate pro-oxidative injury in inflammatory conditions. nih.gov While direct studies on this compound are limited, research on related heterocyclic structures provides a strong basis for their anti-inflammatory potential. For example, thiazole (B1198619) derivatives have been shown to suppress inflammatory responses in microglial cells by downregulating inducible nitric oxide synthase (iNOS), COX-2, and pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
Assessment of Other Biological Activities (e.g., Anti-HIV, Anti-parasitic)
Beyond their anticancer and anti-inflammatory potential, indazole derivatives have been assessed for other therapeutic activities, including effects against HIV and various parasites.
Anti-parasitic Activity: A notable study investigated the in vitro activity of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives against several protozoan parasites. Many of the synthesized compounds displayed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with IC₅₀ values often in the sub-micromolar range and, in some cases, exceeding the potency of the standard drug metronidazole. nih.gov The most active derivatives against all three protozoa were compounds 8 and 10 , which are 2-phenyl-2H-indazoles containing 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups, respectively. nih.gov
The table below highlights the potent anti-protozoal activity of selected indazole derivatives.
| Derivative/Compound | Parasite | Activity Metric | Potency (IC₅₀, µM) |
| Compound 8 | E. histolytica | IC₅₀ | 0.04 |
| Compound 8 | G. intestinalis | IC₅₀ | 0.08 |
| Compound 8 | T. vaginalis | IC₅₀ | 0.05 |
| Compound 10 | E. histolytica | IC₅₀ | 0.07 |
| Compound 10 | G. intestinalis | IC₅₀ | 0.07 |
| Compound 10 | T. vaginalis | IC₅₀ | 0.06 |
Anti-HIV Activity: The indazole scaffold has been recognized for its potential in developing anti-HIV agents. nih.gov While specific studies on this compound derivatives are not prominent in the literature, related structures have shown promise. For instance, studies on pyranochromone derivatives, which share certain structural similarities with fused heterocyclic systems, have identified compounds with potent activity against both non-drug-resistant and multi-drug-resistant HIV strains. nih.gov These findings suggest that the indazole core could be a valuable template for designing novel anti-HIV compounds.
Advanced Analytical Methodologies for 4 1 Aminoethyl 2 Methyl 2h Indazole
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones for the purity assessment and quantification of 4-(1-Aminoethyl)-2-methyl-2H-indazole. Given the compound's chiral nature, the separation of its enantiomers is a critical aspect of its analysis.
High-Performance Liquid Chromatography (HPLC):
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities. ijcrt.orgrjptonline.orgyoutube.com For a chiral amine like this compound, a chiral stationary phase (CSP) is indispensable for enantiomeric separation. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for resolving enantiomers of chiral amines. nih.gov The selection of the mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer, is optimized to achieve baseline separation of the enantiomers.
A typical HPLC method for the chiral separation and purity assessment of this compound would involve a reversed-phase C18 column for achiral purity analysis and a specialized chiral column for enantiomeric purity. UV detection is commonly employed, with the detection wavelength set to the absorbance maximum of the indazole ring system.
Interactive Data Table: Illustrative HPLC Method Parameters for Chiral and Achiral Analysis
| Parameter | Achiral Purity Analysis | Chiral Purity (Enantiomeric Separation) |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Polysaccharide-based, Lux Cellulose-2) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) | Methanol:Isopropanol with acidic additive (e.g., 90:10 v/v + 0.1% Trifluoroacetic Acid) researchgate.net |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Column Temp. | 25 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Internal Standard | Structurally similar, non-interfering compound (e.g., 2-Methyl-2H-indazole) | Racemic mixture of a related compound |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of impurities and degradation products, even at trace levels. For this compound, an LC-MS/MS method using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide high sensitivity and specificity. nih.gov The parent ion (M+H)+ would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole.
Interactive Data Table: Representative LC-MS/MS Parameters for Quantification
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) (Hypothetical: 176.1 -> 159.1) |
| Collision Energy | Optimized for fragmentation (e.g., 15-25 eV) |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Derivatization Strategies for Enhanced Detection and Separation (e.g., Fluorescent Labeling of Primary Amines)
The primary amine group in this compound offers a reactive handle for derivatization, which can significantly enhance its detectability, particularly for fluorescence-based detection. thermofisher.com Derivatization can also improve chromatographic separation by introducing a bulky group that can lead to better resolution on chiral columns.
A common strategy involves pre-column derivatization with a fluorescent reagent that specifically reacts with primary amines. nih.gov Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and o-phthalaldehyde (B127526) (OPA) in the presence of a thiol are frequently used. thermofisher.com The choice of reagent depends on the desired sensitivity, the stability of the derivative, and the compatibility with the chromatographic system.
For chiral analysis, chiral derivatizing agents can be employed to form diastereomers that can then be separated on a standard achiral column. This is an alternative to using a chiral stationary phase.
Interactive Data Table: Common Fluorescent Derivatization Reagents for Primary Amines
| Reagent | Excitation λ (nm) | Emission λ (nm) | Key Features |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | ~265 | ~315 | Forms stable derivatives, suitable for automated derivatization. thermofisher.com |
| Dansyl Chloride | ~340 | ~525 | Environment-sensitive fluorescence, widely used. |
| o-Phthalaldehyde (OPA)/Thiol | ~340 | ~455 | Rapid reaction, but derivatives can be unstable. thermofisher.com |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | ~420 | ~490 | High sensitivity, forms stable derivatives. |
Bioanalytical Method Development for In Vitro Sample Analysis
The development of a robust bioanalytical method is essential for studying the behavior of this compound in in vitro systems, such as in plasma or microsomal incubations. nih.gov LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. waters.com
A typical bioanalytical method involves sample preparation to remove matrix interferences, chromatographic separation, and mass spectrometric detection. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate the analyte from the biological matrix. waters.com An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for variability. wikipedia.org
The in vitro metabolism of indazole derivatives often involves hydroxylation and N-dealkylation. nih.gov A bioanalytical method should be capable of separating the parent compound from its potential metabolites. The development of such a method requires careful optimization of chromatographic conditions and MS/MS parameters for both the parent drug and its expected metabolites.
Interactive Data Table: Key Steps in Bioanalytical Method Development
| Step | Objective | Common Approaches |
| Sample Preparation | Remove proteins and other interfering matrix components. | Protein precipitation (e.g., with acetonitrile), Liquid-liquid extraction, Solid-phase extraction. waters.com |
| Chromatography | Separate the analyte from matrix components and potential metabolites. | UPLC with a sub-2 µm particle column for fast analysis, gradient elution. |
| Mass Spectrometry | Achieve sensitive and selective detection. | Triple quadrupole MS in MRM mode. |
| Method Validation | Ensure the method is accurate, precise, and reliable. | Assess linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. |
Future Directions and Emerging Research Avenues for 2h Indazole Chemistry
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of the 2H-indazole core has evolved significantly from classical methods, which often required harsh conditions and resulted in modest yields. nih.gov The future of 2H-indazole synthesis lies in the development of novel routes that prioritize efficiency, atom economy, and environmental sustainability. Key emerging trends include one-pot multicomponent reactions, the use of greener solvents and catalysts, and the application of modern energy sources like microwave irradiation and visible light.
Recent advancements have demonstrated the power of copper- and palladium-catalyzed reactions in constructing the 2H-indazole ring system with high yields and broad substrate scope. organic-chemistry.org For instance, copper(I) oxide nanoparticles have been successfully employed in a three-component reaction using the green solvent polyethylene (B3416737) glycol (PEG-400), showcasing a move towards more sustainable heterogeneous catalysis. acs.org Similarly, visible-light-driven methods are gaining traction as they often proceed under mild, metal- and oxidant-free conditions. A notable example is the decarboxylative coupling of 2H-indazoles with α-keto acids, which utilizes a self-catalyzed energy transfer process, avoiding the need for external photosensitizers. acs.org Electrochemical synthesis, which uses electricity to drive reactions, represents another sustainable frontier by minimizing the use of chemical oxidants. organic-chemistry.org
These modern synthetic strategies represent a paradigm shift, enabling the rapid and environmentally conscious production of diverse 2H-indazole libraries for drug discovery programs.
Interactive Table: Modern Synthetic Approaches for 2H-Indazoles
| Method | Catalyst / Reagent | Key Features | Reference |
|---|---|---|---|
| One-Pot, 3-Component | Copper(I) Oxide Nanoparticles | Green solvent (PEG-300), ligand-free, high functional group tolerance. | organic-chemistry.org |
| Reductive Cyclization | Tri-n-butylphosphine | Mild, efficient, starts from commercially available reagents. | organic-chemistry.org |
| Pd-Catalyzed Intramolecular Amination | Palladium catalyst, t-Bu3PHBF4 ligand | Operationally simple, regioselective for 2-aryl-2H-indazoles. | organic-chemistry.org |
| Visible-Light-Induced Acylation | None (Self-catalyzed) | Photocatalyst- and oxidant-free, mild conditions, high atom economy. | acs.org |
| Ultrasound-Assisted Synthesis | Triethyl phosphite (B83602) | Combination with Cadogan's cyclization in a one-pot procedure. | nih.gov |
Exploitation of the Indazole Scaffold for New Therapeutic Applications
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov It is a key component in several approved kinase inhibitors, including Pazopanib and Axitinib, which are used in cancer therapy. mdpi.com Future research will undoubtedly continue to exploit this scaffold for novel kinase inhibitors, targeting mutations in pathways involving EGFR, ROCK, and other kinases implicated in cancer progression. nih.gov The 1H-indazole-3-amine structure, for example, is known to be an effective hinge-binding fragment for tyrosine kinases. mdpi.com
Beyond oncology, the therapeutic potential of indazoles extends to anti-inflammatory, anti-HIV, antibacterial, and antidepressant applications. mdpi.comnih.gov For the specific, yet under-researched compound, 4-(1-Aminoethyl)-2-methyl-2H-indazole , its future therapeutic exploration is intriguing. The presence of a basic aminoethyl side chain at the 4-position introduces a key pharmacophoric element. This functional group could facilitate critical interactions with biological targets through hydrogen bonding or ionic interactions. For instance, studies on other heterocyclic scaffolds, such as chalcones, have shown that an aminoethyl substitution can lead to potent acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's. nih.gov Therefore, it is plausible that this compound and similar derivatives could be investigated for CNS disorders or as novel kinase inhibitors where the aminoethyl group could interact with key amino acid residues in the enzyme's active site.
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new indazole-based drugs. This technology can dramatically accelerate the traditionally slow, expensive, and high-failure-rate process of drug discovery. AI can be applied across the entire pipeline, from initial target identification to lead optimization and even synthesis planning.
In the context of indazole chemistry, AI can be used to:
Identify New Targets: Analyze vast multiomics datasets to identify novel kinases or other proteins that could be targeted by an indazole scaffold.
De Novo Design: Employ generative AI models to design entirely new 2H-indazole derivatives with optimized properties for specific biological targets. These models learn from existing chemical data to generate novel structures that are likely to be active and synthesizable.
Virtual Screening and Property Prediction: Use ML algorithms to screen virtual libraries of thousands of indazole compounds, predicting their binding affinity to a target, as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This helps prioritize which compounds to synthesize and test in the lab.
Synthesis Prediction: Generative AI can analyze known chemical reactions to predict optimal conditions, catalysts, and solvents for synthesizing novel indazole compounds, reducing the time and resources spent on experimental optimization.
Interactive Table: Application of AI/ML in the Indazole Drug Discovery Pipeline
| Discovery Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analysis of multiomics and network biology data. | Discovery of novel disease-relevant targets for indazole inhibitors. |
| Hit Identification | Virtual screening of large compound libraries; QSAR modeling. | Rapidly identifies promising indazole hits with higher success rates. |
| Lead Generation | Generative models for de novo drug design. | Creates novel indazole structures with tailored, multi-parameter optimization. |
| Lead Optimization | Predictive models for ADMET and physicochemical properties. | Refines lead compounds to improve efficacy and reduce toxicity efficiently. |
| Chemical Synthesis | Reaction condition and pathway prediction. | Accelerates synthesis of target compounds by predicting optimal routes. |
Exploration of New Derivatization Chemistries for Functional Enhancement
To unlock the full potential of the 2H-indazole scaffold, chemists are continuously exploring new ways to modify its core structure. The exploration of new derivatization chemistries, particularly through late-stage functionalization, is a critical research avenue. These methods allow for the precise installation of various functional groups onto a pre-formed indazole ring, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.
A major focus in recent years has been the direct C-H functionalization of the 2H-indazole core. This powerful strategy avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at positions that are otherwise difficult to access. Recent breakthroughs include methods for regioselective formylation, acylation, alkylation, and fluorination of the indazole ring. For example, a microwave-assisted, Selectfluor-mediated C3-formylation provides a versatile aldehyde handle that can be readily converted into a wide variety of other functional groups. [Initial search result 11] Visible-light-driven approaches have also enabled the direct acylation of 2H-indazoles, further expanding the toolkit for creating structural diversity. acs.org These advanced derivatization techniques are essential for generating novel analogues, like those based on this compound, with enhanced potency, selectivity, and drug-like properties.
Interactive Table: Emerging Derivatization Methods for 2H-Indazoles
| Reaction Type | Position | Method/Reagent | Significance | Reference |
|---|---|---|---|---|
| Formylation | C3 | Selectfluor/DMSO, Microwave | Installs a versatile aldehyde group for further modification. | [Initial search result 11] |
| Acylation | C3 | Visible-light, α-keto acids | Metal-free, mild conditions for introducing acyl groups. | acs.org |
| Alkylation/Acylation | C3 | Ag(I)/Na2S2O8, Hantzsch esters | Direct radical pathway for introducing alkyl and acyl moieties. | [Initial search result 7] |
| Amination | C3 | Organophotoredox catalysis | C-H amination with various amines at room temperature. | [Initial search result 12] |
| Fluorination | C3 | N-fluorobenzenesulfonimide (NFSI) | Metal-free fluorination in water. | [Initial search result 12] |
Q & A
Q. What are the standard synthetic routes for 4-(1-Aminoethyl)-2-methyl-2H-indazole, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step routes involving nucleophilic substitution and amination. For example, halogenated indazole precursors can undergo amination using ethylamine derivatives under catalytic conditions (e.g., palladium or copper catalysts) . Optimization includes solvent selection (e.g., DMF or THF), temperature control (80–120°C), and purification via column chromatography with silica gel or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
Q. How do structural modifications (e.g., halogen substitution) influence the reactivity and biological activity of this compound?
Substituting the methyl or aminoethyl groups alters electronic and steric properties. For example:
- Bromine or chlorine at the 2-position increases electrophilicity, enhancing reactivity in cross-coupling reactions .
- The aminoethyl group facilitates hydrogen bonding with biological targets, as seen in enzyme inhibition studies .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic and vibrational properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or B3PW91) is employed to calculate:
Q. How can researchers investigate the biological interactions of this compound with enzyme targets?
Methodologies include:
Q. How should contradictions in experimental data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies arise from solvent effects or impurities. Mitigation strategies:
- Repeat experiments under controlled conditions (e.g., deuterated solvents for NMR) .
- Cross-validation with multiple techniques (e.g., X-ray crystallography to confirm NMR assignments) .
Q. What strategies ensure enantiomeric purity in stereochemically sensitive derivatives of this compound?
- Asymmetric catalysis (e.g., chiral ligands in amination steps) .
- Chiral HPLC or circular dichroism (CD) to isolate and validate enantiomers .
Q. What are the best practices for storing this compound to prevent degradation?
Store under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation of the aminoethyl group. Monitor stability via periodic HPLC analysis .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Molecular Structure, Synthetic Communications) and avoid commercial platforms like BenchChem .
- Experimental Design : Include control groups (e.g., unsubstituted indazoles) to isolate substituent effects .
- Statistical Validation : Use triplicate measurements and error analysis (e.g., ±SD) in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
